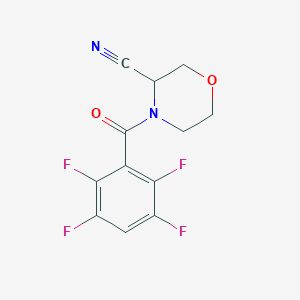
4-(2,3,5,6-Tetrafluorobenzoyl)morpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3,5,6-Tetrafluorobenzoyl)morpholine-3-carbonitrile (TFBMC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TFBMC is a heterocyclic compound that contains a morpholine ring and a benzoyl group, which makes it a versatile building block for the synthesis of various molecules.
Wissenschaftliche Forschungsanwendungen
Catalytic Properties
One study investigated the catalytic properties of morpholine derivatives in reactions of 4-nitrophenyl 3,5-dinitrobenzoate with a series of cyclic secondary amines in acetonitrile. The research suggested a highly ordered transition state in the catalytic reaction, indicating the potential of morpholine derivatives in catalysis (Um et al., 2015).
Photophysical Characterization
Another study focused on the synthesis and photophysical characterization of a morpholine derivative, highlighting its potential in the development of novel photophysical materials. This research provided insights into the compound's structure and emission properties, suggesting its utility in photophysical applications (Chin et al., 2010).
Spectroscopic and Computational Studies
Research involving density functional theory (DFT) and spectroscopic analyses of morpholine carbonitrile derivatives has been conducted to explore their structural and electronic properties. These studies offer a deeper understanding of the molecule's behavior in various conditions, which is crucial for its application in material science and chemistry (Xavier & Raj, 2013).
Chemical Sensing Applications
A novel application in chemical sensing was demonstrated through the design and synthesis of morpholine derivatives for the selective recognition of Pd2+ ions. These chemosensors exhibit fluorescence turn-off performances upon interaction with Pd2+, showcasing the potential of morpholine derivatives in environmental monitoring and analytical chemistry (Shally et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
Morpholine derivatives have also been utilized as host materials in blue phosphorescent OLEDs. Research in this area demonstrates the compounds' effectiveness in improving device efficiencies and slowing efficiency roll-off, which is critical for the development of advanced display and lighting technologies (Deng et al., 2013).
Eigenschaften
IUPAC Name |
4-(2,3,5,6-tetrafluorobenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2O2/c13-7-3-8(14)11(16)9(10(7)15)12(19)18-1-2-20-5-6(18)4-17/h3,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXGMMLOOLZCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=C(C(=CC(=C2F)F)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2581636.png)
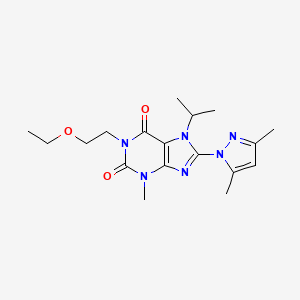
![3-(2-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581640.png)
![methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2581641.png)
![9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid](/img/structure/B2581642.png)
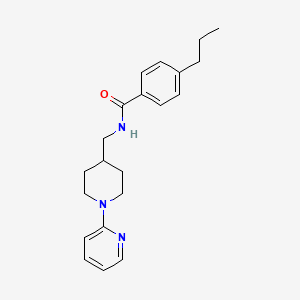
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2581647.png)
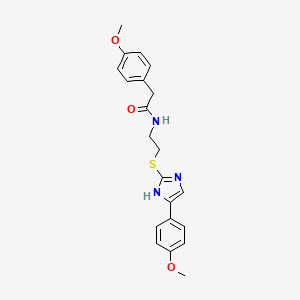
![[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B2581651.png)
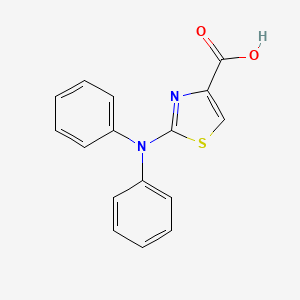
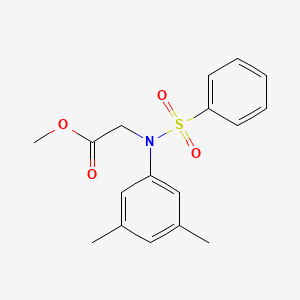
![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2581656.png)
![(E)-3'-methoxy-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2581657.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2581658.png)